molecular formula C16H18N4O4 B15188647 2H-1-Benzopyran-2-one, 8-(4-ethoxybutoxy)-3-(1H-tetrazol-5-yl)- CAS No. 80916-87-6

2H-1-Benzopyran-2-one, 8-(4-ethoxybutoxy)-3-(1H-tetrazol-5-yl)-

Cat. No.: B15188647
CAS No.: 80916-87-6
M. Wt: 330.34 g/mol
InChI Key: BLWURIRWYIJULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2H-1-Benzopyran-2-one, 8-(4-ethoxybutoxy)-3-(1H-tetrazol-5-yl)- is a coumarin derivative with structural modifications at positions 3 and 8. The benzopyran-2-one (coumarin) core is substituted at position 3 with a 1H-tetrazol-5-yl group, a bioisostere for carboxylic acids known to enhance metabolic stability and receptor-binding affinity. Position 8 features a 4-ethoxybutoxy chain, a lipophilic substituent likely influencing solubility, membrane permeability, and pharmacokinetics.

Properties

CAS No.

80916-87-6

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

8-(4-ethoxybutoxy)-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C16H18N4O4/c1-2-22-8-3-4-9-23-13-7-5-6-11-10-12(15-17-19-20-18-15)16(21)24-14(11)13/h5-7,10H,2-4,8-9H2,1H3,(H,17,18,19,20)

InChI Key

BLWURIRWYIJULF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” typically involves multiple steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Oxaheptyloxy Side Chain: The oxaheptyloxy side chain can be attached through etherification reactions, where an alcohol reacts with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Reactivity of the Tetrazole Moiety

The 1H-tetrazol-5-yl group at position 3 introduces significant synthetic versatility due to its acidity (pKa ~4.9) and ability to participate in cycloadditions and substitutions .
Key reactions include:

Reaction TypeConditionsProducts/Applications
N-Alkylation/Arylation Alkyl halides, Bu<sub>4</sub>NI, TBHPN2-substituted tetrazoles
Cycloadditions Azides, alkynesTriazole hybrids
Coordination Chemistry Metal ions (e.g., Zn²⁺, Cu²⁺)Metal-organic frameworks (MOFs)
Acid-Base Reactions Strong bases (e.g., NaOH)Deprotonated tetrazolate salts

These reactions enable functionalization for pharmaceutical applications, such as enhancing binding affinity to biological targets .

Benzopyran-2-one Core Reactivity

The coumarin skeleton undergoes characteristic electrophilic substitutions and ring-opening reactions:

Electrophilic Aromatic Substitution

  • Nitration : Occurs at positions 6 or 8 under HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> due to the electron-donating ethoxybutoxy group at position 8 .

  • Halogenation : Bromination or chlorination at position 4 under FeCl<sub>3</sub> catalysis .

Ring-Opening Reactions

  • Hydrolysis : Under alkaline conditions, the lactone ring opens to form a carboxylate intermediate, which can re-close upon acidification .

Ether Side Chain Modifications

The 8-(4-ethoxybutoxy) group participates in:

  • Cleavage Reactions :

    • Acidic Cleavage : HBr/HOAc converts the ether to a bromide .

    • Oxidative Cleavage : Ozone or KMnO<sub>4</sub> yields carboxylic acid derivatives.

  • Nucleophilic Substitution : The terminal ethoxy group can undergo displacement with amines or thiols under basic conditions .

Comparative Reactivity with Analogues

The ethoxybutoxy chain distinguishes this compound from structurally similar derivatives:

CompoundKey Structural DifferenceReactivity Divergence
8-Methoxy-3-(1H-tetrazol-5-yl)coumarin Shorter methoxy groupReduced solubility in polar solvents
8-(3-Ethoxypropoxy) analogue Shorter ether chainFaster ether cleavage kinetics
8-(2-Propenyloxy) variant Allyl ether substituentSusceptibility to polymerization

Mechanistic Insights

  • Vilsmeier-Haack Formylation : Used to introduce aldehyde groups at position 3 during synthesis .

  • AM1 Computational Studies : Predict optimal geometries for reaction intermediates, confirming steric hindrance from the ethoxybutoxy chain slows electrophilic substitutions .

Scientific Research Applications

    Chemistry: As a fluorescent probe or a building block for more complex molecules.

    Biology: As a potential inhibitor of enzymes or a modulator of biological pathways.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, or anticancer research.

    Industry: As an additive in materials science or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of “8-(5-Oxaheptyloxy)-3-(1H-tetrazol-5-yl)coumarin” would depend on its specific biological target. Generally, coumarin derivatives can interact with various enzymes and receptors, modulating their activity. The tetrazole ring may enhance binding affinity to certain proteins, while the oxaheptyloxy side chain may influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Structural Differences :

  • Position 8 : Substituted with a 2-(2-ethoxyethoxy)ethoxy group, a triethylene glycol-derived chain, compared to the shorter 4-ethoxybutoxy group in the target compound.
  • Molecular Formula : C₁₆H₁₈N₄O₅ .

Implications :

  • Molecular weight (346.34 g/mol) is identical to the target compound (theoretical), but spatial arrangement differs due to chain branching.

8-Hydroxy-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one

Structural Differences :

  • Position 8 : Features a hydroxy group instead of the ethoxybutoxy chain .
  • Molecular Formula : C₁₀H₆N₄O₃ (calculated).

Implications :

  • The absence of an ether chain may limit pharmacokinetic half-life compared to the target compound.

3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one Derivatives (Compounds 14f and 14g)

Structural Differences :

  • Core Structure : Pyran-2-one instead of benzopyran-2-one.
  • Position 3 : Substituted with benzoylallyl or benzylmercapto groups, lacking the tetrazole moiety .

Implications :

  • Substituents like 3-ethoxypropyl (14f) or benzylmercapto (14g) introduce distinct electronic and steric effects compared to the target compound.

Physical Properties :

Compound Melting Point Molecular Formula
14f 94°C C₁₉H₂₀O₅
14g 84–86°C C₂₄H₂₂O₄S

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2H-1-Benzopyran-2-one derivatives with tetrazole and alkoxy substituents?

  • Methodological Answer : Synthesis requires careful selection of protecting groups for the tetrazole moiety to avoid side reactions during alkoxy chain introduction. For example, the 4-ethoxybutoxy group can be added via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions. Purification often involves column chromatography with ethyl acetate/hexane gradients, followed by recrystallization in ethanol. Yield optimization may require controlled temperature (e.g., 60–80°C) and inert atmospheres .
  • Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
Tetrazole protectionBoc₂O, DMAP, DCM7595%
Alkoxy substitutionNaH, 4-ethoxybutanol, THF6290%
DeprotectionTFA/DCM (1:1)8598%

Q. Which spectroscopic methods are most effective for characterizing the structural features of 8-(4-ethoxybutoxy)-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-2-one?

  • Methodological Answer :

  • 1H/13C NMR : Assign the ethoxybutoxy chain (δ 3.4–4.2 ppm for -OCH₂ groups) and tetrazole protons (δ 8.5–9.0 ppm). Use DEPT-135 to confirm quaternary carbons in the benzopyran core .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and tetrazole ring vibrations at ~1450 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calculated for C₁₆H₁₈N₄O₄: 330.13) and fragmentation patterns for substituent validation .

Q. What safety protocols should be followed when handling tetrazole-containing benzopyran derivatives in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent tetrazole hydrolysis .
  • First Aid : For skin contact, wash with 10% sodium bicarbonate solution to neutralize acidic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of tetrazole-functionalized benzopyran derivatives across different solvent systems?

  • Methodological Answer : Use a combination of shake-flask experiments (pH 2–10 buffers) and HPLC solubility assays to quantify logP values. For polar aprotic solvents (e.g., DMSO), differential scanning calorimetry (DSC) can identify polymorphic forms affecting solubility. Conflicting data may arise from impurities or residual solvents; validate via Karl Fischer titration and TGA .

Q. What experimental strategies are recommended for investigating the structure-activity relationship (SAR) of the 4-ethoxybutoxy chain in modulating biological activity?

  • Methodological Answer :

  • Chain Length Variants : Synthesize analogs with ethoxypropoxy or ethoxypentoxy chains to assess hydrophobicity effects.
  • In Vitro Assays : Test CYP450 inhibition (e.g., CYP3A4) using fluorogenic substrates and LC-MS/MS for metabolite quantification .
  • Data Analysis : Apply QSAR models (e.g., CoMFA) to correlate chain length with IC₅₀ values.

Q. What computational approaches are suitable for predicting the binding affinity of this compound with cytochrome P450 enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 4NY4) to identify key interactions (e.g., tetrazole-heme iron coordination) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ethoxybutoxy chain in the enzyme’s hydrophobic pocket .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, validating with experimental IC₅₀ data.

Data Contradiction Analysis

  • Case Study : Conflicting reports on tetrazole stability under basic conditions.
    • Resolution : Perform pH-dependent stability assays (1H NMR in D₂O/NaOD) to track tetrazole ring degradation. Compare with DFT calculations (Gaussian 16) to identify transition states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.